molecular formula C7H9ClN2 B1469571 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1363367-70-7

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1469571
CAS No.: 1363367-70-7
M. Wt: 156.61 g/mol
InChI Key: BEYMQHICXKOEFP-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Architecture and Bonding Characteristics

The compound’s molecular formula is C₇H₁₀ClN₂ , with a molecular weight of 153.61 g/mol . Its structure comprises:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms (N1 and N2) at positions 1 and 2, respectively.
  • Tetrahydrocyclopentane fusion : A saturated five-membered cyclopentane ring fused to the pyrazole at positions 3 and 4, creating a bicyclic system.
  • Chloromethyl substituent : A -CH₂Cl group attached to carbon 3 of the pyrazole ring, enhancing electrophilic reactivity.
Key Bonding Features
Bond Type Bond Length (Å) Bond Strength Functional Impact
C-Cl (chloromethyl) 1.78–1.80 Polar covalent Electrophilic center for nucleophilic substitution
N-N (pyrazole) 1.34–1.36 Aromatic Conjugation stabilizes the ring system
C-N (pyrazole) 1.31–1.33 Aromatic Maintains planarity and resonance
C-C (cyclopentane) 1.54–1.56 Single bond Contributes to ring strain and conformational flexibility

The pyrazole ring exhibits resonance stabilization due to delocalized π-electrons between the nitrogen atoms and adjacent carbons. The chloromethyl group’s polarity introduces steric and electronic effects, influencing reactivity in substitution reactions.

Crystallographic Studies and Conformational Dynamics

While specific X-ray crystallography data for 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are not publicly available, insights can be inferred from related compounds:

Structural Inferences
  • Ring Conformation :

    • The fused cyclopentane ring likely adopts a chair-like conformation to minimize steric strain, though torsional constraints from the pyrazole may enforce a pseudoplanar arrangement .
    • The chloromethyl group occupies an equatorial position to avoid 1,3-diaxial interactions.
  • Hydrogen Bonding :

    • The pyrazole nitrogen atoms (N1 and N2) may participate in intermolecular hydrogen bonds with solvents or counterions, as observed in analogous pyrazole derivatives .
  • Crystal Packing :

    • Similar bicyclic compounds exhibit monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters influenced by van der Waals interactions and dipole-dipole forces .
Comparative Conformational Analysis
Compound Key Feature Conformational Impact
3-(Chloromethyl)pyrazole Linear pyrazole Higher flexibility vs. fused system
1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole Methyl substituent Reduced steric hindrance
This compound Chloromethyl + fused rings Rigidity enhances regioselectivity

Comparative Analysis with Related Pyrazole Derivatives

The structural and chemical properties of this compound differentiate it from other pyrazole derivatives:

Reactivity and Functionalization
Compound Reactivity Profile Applications
3-(Chloromethyl)pyrazole Rapid nucleophilic substitution Intermediate in agrochemical synthesis
This compound Controlled reactivity due to steric hindrance Medicinal chemistry (e.g., kinase inhibitors)
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Limited electrophilic sites Precursor for alkylation reactions
Electronic and Steric Effects
  • Chloromethyl group : Introduces inductive electron-withdrawing effects, deactivating the pyrazole ring toward electrophilic substitution compared to unsubstituted analogs .
  • Fused cyclopentane : Restricts rotational freedom, directing regioselectivity in reactions (e.g., favoring substitution at the chloromethyl site) .

Properties

IUPAC Name

3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMQHICXKOEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach to 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves the cyclization of chloromethyl-substituted precursors with hydrazine derivatives or related nitrogen nucleophiles to form the pyrazole ring fused to the cyclopentane ring system. Key features of this method include:

  • Starting Materials: Chloromethyl-substituted cyclopentane derivatives or cyclopenta[c]pyrazole precursors.
  • Cyclization Reaction: Typically performed under reflux or elevated temperature to facilitate ring closure.
  • Solvents: Ethanol and acetonitrile are commonly used solvents, providing suitable polarity and reaction medium for cyclization.
  • Reaction Conditions: Heating is often necessary, with reaction times varying depending on the substrate and catalyst presence.
  • Purification: After reaction completion, purification is achieved via recrystallization or chromatographic techniques to isolate the pure compound.

Industrial-scale synthesis adapts these conditions to continuous flow reactors and optimized purification to maximize yield and purity.

Parameter Typical Conditions Notes
Starting Material Chloromethyl-substituted precursor Prepared or commercially available
Reagent Hydrazine derivative or equivalent Facilitates pyrazole ring formation
Solvent Ethanol, Acetonitrile Polar solvents to dissolve reactants
Temperature Reflux or elevated temperature (e.g., 70-100°C) Promotes cyclization
Reaction Time Several hours (varies by substrate) Monitored by TLC or other analytical methods
Purification Method Recrystallization, Chromatography Ensures high purity of final product

This method is supported by synthetic data from commercial suppliers and chemical synthesis literature that emphasize the importance of controlled temperature and solvent choice for optimal yield.

Alternative Synthetic Strategies

While direct cyclization is the primary method, other approaches include:

  • Nucleophilic Substitution Reactions: Chloromethyl groups can be introduced or modified via nucleophilic substitution on preformed pyrazole or cyclopentane intermediates. This method requires careful control of reaction parameters to avoid side reactions and ensure regioselectivity.

  • Use of Thionyl Chloride for Chloromethyl Introduction: In related pyrazole systems, treatment with thionyl chloride has been employed to convert hydroxymethyl precursors into chloromethyl derivatives, suggesting a potential route for chloromethylation after ring formation.

Research Findings and Experimental Data

Direct experimental data on this compound are limited in open literature; however, related compounds such as 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid have been synthesized and characterized extensively, providing insights into reaction conditions and yields that may be extrapolated.

Example Reaction Yield (%) Reaction Conditions Notes
Cyclization with hydrazine derivatives Variable (up to 69%) Heating in ethanol or methanol with acid catalyst Purification by HPLC or recrystallization; yields depend on precursor purity and conditions
Chloromethylation via thionyl chloride Not directly reported Reaction of hydroxymethyl intermediates with SOCl2 Common method in related pyrazole systems for chloromethyl group introduction

Industrial Production Considerations

Industrial synthesis focuses on:

Summary Table: Preparation Methods Overview

Method Key Reagents/Conditions Advantages Limitations
Cyclization of chloromethyl precursors with hydrazine Ethanol/acetonitrile, heat, hydrazine derivatives Direct ring formation, well-established Requires precise temperature control
Nucleophilic substitution Chloromethylation on pyrazole intermediates Versatile, allows functional group modifications Potential side reactions, selectivity issues
Chloromethylation with thionyl chloride SOCl2 treatment of hydroxymethyl intermediates Efficient chloromethyl introduction Requires precursor preparation, hazardous reagent handling

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the pyrazole ring or other substituents.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and mild heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to modified pyrazole rings or other structural changes.

Scientific Research Applications

Chemistry

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds. Researchers utilize it in the development of new materials and as a precursor for various chemical processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<1 µg/mL
Staphylococcus aureus<0.5 µg/mL

These MIC values suggest that the compound is more effective than standard antibiotics like ciprofloxacin and tetracycline.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Cytotoxicity assays revealed significant effects on various cancer cell lines:

Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings indicate that this compound could be developed as an effective anticancer agent.

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its role as a Succinate Dehydrogenase Inhibitor (SDHI) is particularly noteworthy; it disrupts the tricarboxylic acid cycle (TCA cycle), leading to metabolic disturbances in pathogenic organisms and showing promise in cancer treatment by affecting tumor metabolism.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of the compound on various human cancer cell lines. The results demonstrated significant induction of apoptosis, particularly in lung (A549) and breast (MCF-7) cancer cells. These findings support further exploration into its use as a therapeutic agent against specific cancers.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrazole ring can also interact with various enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with derivatives differing in substituents, physicochemical properties, and biological activities.

Substituent-Driven Structural Modifications

Alkyl and Haloalkyl Substituents
Compound Name Substituent Molecular Formula MW Key Properties Biological Relevance
3-(Chloromethyl)-derivative -CH2Cl C7H10Cl2N2 193.07 Hydrochloride salt; reactive Cl for nucleophilic substitution. Potential as a synthetic intermediate.
3-Methyl-derivative (P2) -CH3 C7H10N2 122.17 Neutral; lower reactivity. HRMS and NMR confirmed structure. Studied for N-type calcium channel inhibition .
3-(Trifluoromethyl)-derivative -CF3 C7H7F3N2 176.14 Enhanced lipophilicity; metabolic stability. Likely CNS-targeted applications.
3-(Difluoromethyl)-derivative -CHF2 C7H8F2N2 158.15 Moderate polarity; potential for H-bonding. Antimicrobial/antifungal applications.

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : The -CF3 and -CH2Cl groups increase electrophilicity, enhancing reactivity for cross-coupling or substitution reactions.
  • Lipophilicity : Fluorinated derivatives (e.g., -CF3, -CHF2) exhibit higher logP values, improving blood-brain barrier penetration .
Ester and Carboxylic Acid Derivatives
Compound Name Substituent Molecular Formula MW Key Properties
Ethyl 3-carboxylate -COOEt C9H12N2O2 180.20 Ester group aids solubility in organic solvents; precursor to carboxylic acids.
1-Methyl-3-carboxylic acid -COOH C8H10N2O2 166.18 Acidic proton enables salt formation; used in metal-organic frameworks.

Key Insights :

  • Synthetic Utility : Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids for drug conjugates or coordination chemistry .
Aromatic and Heterocyclic Modifications
Compound Name Substituent Molecular Formula MW Key Properties
3-(Pyridin-2-yl)-derivative Pyridine ring C13H15N3 213.28 Enhanced π-π stacking; potential kinase inhibition.
1-(Trifluoromethylphenyl)-derivative -C6H4CF3 C13H12F3N3O2 299.25 Bulky aromatic group; improved target specificity.

Key Insights :

  • Aromatic Rings : Pyridine or phenyl groups (e.g., ) enhance binding to aromatic residues in enzyme active sites.

Physicochemical and Pharmacokinetic Profiles

Property 3-(Chloromethyl) 3-Methyl 3-(Trifluoromethyl) Ethyl Ester
Molecular Weight 193.07 122.17 176.14 180.20
LogP (Predicted) 1.8–2.2 1.2–1.5 2.5–3.0 1.6–2.0
Solubility High (HCl salt) Moderate Low Moderate (ester)
Reactivity High (Cl substitution) Low Moderate (CF3 stability) Hydrolyzable

Key Trends :

  • Salt Forms : Hydrochloride derivatives (e.g., ) improve aqueous solubility for in vitro assays.
  • Fluorination : -CF3 groups balance lipophilicity and metabolic stability, critical for CNS drugs .

Biological Activity

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound notable for its unique structure that combines a chloromethyl group with a fused cyclopentane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10ClN2
  • CAS Number : 1363367-70-7

The compound's structure is characterized by a pyrazole ring fused with a cyclopentane ring, which contributes to its biological activity.

This compound primarily acts as an inhibitor of Succinate Dehydrogenase (SDH) . By inhibiting SDH, the compound disrupts the tricarboxylic acid cycle (TCA cycle), leading to metabolic disturbances in pathogenic organisms. This inhibition results in the death of various pathogenic bacteria and shows promise in cancer treatment by affecting tumor metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains with promising results:

  • Minimum Inhibitory Concentration (MIC) values indicate that the compound has lower MIC than standard antibiotics such as ciprofloxacin and tetracycline .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound showed cytotoxic effects against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating significant potency .
Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings suggest that the compound could be developed as an effective anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against Gram-positive and Gram-negative bacteria. The results showed that it outperformed traditional antibiotics in specific cases .
  • Cytotoxicity Evaluation : Another research effort evaluated the cytotoxicity of various derivatives of pyrazole compounds, including this compound. The study concluded that structural modifications could enhance its anticancer activity .

Q & A

Q. How can SAR studies improve the pharmacokinetic profile of 3-(Chloromethyl)-tetrahydrocyclopenta[c]pyrazole derivatives?

  • Methodology :
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce cLogP from >3 to 1–2.
  • Metabolic Soft Spots : Replace labile chloromethyl with trifluoromethyl or cyano groups.
  • In Vivo PK : Measure AUC and half-life in rodent models post-derivatization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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